
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the sulfanylmethyl group adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of an oxazolidinone derivative with a thiol compound. One common method includes the use of 2-oxazolidinone and thiomethyl chloride under basic conditions to introduce the sulfanylmethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more environmentally friendly.
化学反应分析
Types of Reactions
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylmethyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 5-(Sulfanylmethyl)-1,3-oxazolidin-2-one involves its interaction with biological molecules, particularly proteins containing thiol groups. The sulfanylmethyl group can form covalent bonds with these thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial agent and enzyme inhibitor.
相似化合物的比较
Similar Compounds
5-(Sulfanylmethyl)-1,3-thiazolidin-2-one: Similar structure but contains a sulfur atom in the ring instead of an oxygen atom.
5-(Sulfanylmethyl)-1,3-oxazolidin-2-thione: Contains a thione group instead of a carbonyl group.
5-(Sulfanylmethyl)-1,3-oxazolidin-2-imine: Contains an imine group instead of a carbonyl group.
Uniqueness
5-(Sulfanylmethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of the oxazolidinone ring and the sulfanylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological molecules sets it apart from other similar compounds.
属性
分子式 |
C4H7NO2S |
|---|---|
分子量 |
133.17 g/mol |
IUPAC 名称 |
5-(sulfanylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H7NO2S/c6-4-5-1-3(2-8)7-4/h3,8H,1-2H2,(H,5,6) |
InChI 键 |
NMSNIRSVFMCPFP-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


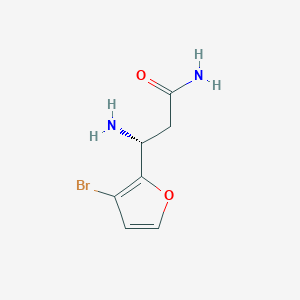
![4-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13074503.png)
![4-[(4-Methylpiperidin-4-yl)methyl]morpholine](/img/structure/B13074505.png)
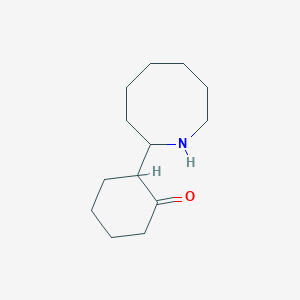
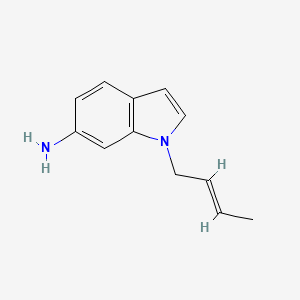
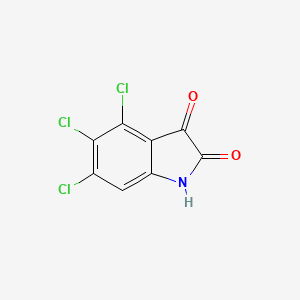
![2-[(3-Amino-4-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13074543.png)

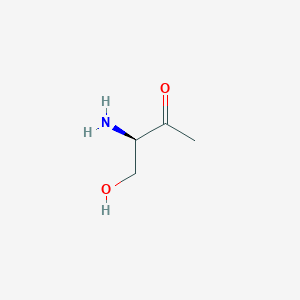


![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)

![4-Bromo-1-[(4-methyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13074582.png)
